

Application Notes and Protocols: CRISPR-Cas9 Screening for Futibatinib Resistance Genes

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Compound of Interest

Compound Name: TAS-120 (Futibatinib)

Cat. No.: B15073708

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Introduction

Futibatinib (TAS-120) is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1][2] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to sustained suppression of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are critical for cell proliferation and survival.[3][4] Aberrations in the FGFR signaling pathway are known oncogenic drivers in various cancers, such as cholangiocarcinoma and gastric cancer, making FGFR a key therapeutic target.[1][2][5]

Despite the clinical efficacy of Futibatinib, acquired resistance is a significant challenge that limits long-term patient benefit.[6][7][8] Resistance mechanisms often involve secondary mutations within the FGFR2 kinase domain, particularly affecting the molecular brake (N550) and gatekeeper (V565) residues.[6][7][8][9][10] Additionally, "off-target" resistance can emerge through the activation of bypass signaling pathways.[9][11]

CRISPR-Cas9 genome-wide or sub-pooled (e.g., kinome-wide) screening is a powerful and unbiased approach to systematically identify genes whose loss-of-function confers resistance to a therapeutic agent.[12][13][14][15] By creating a diverse population of cells, each with a specific gene knockout, researchers can identify which genetic perturbations allow cells to survive and proliferate in the presence of Futibatinib. This application note provides a detailed

protocol for conducting a CRISPR-Cas9 knockout screen to identify genes and pathways that mediate resistance to Futibatinib.

Data Presentation: Quantitative Data Summary

Effective screening requires precise characterization of the inhibitor's activity and the resulting genetic hits from the screen. The following tables provide examples of the quantitative data that should be generated and analyzed.

Table 1: Preclinical Inhibitory Activity of Futibatinib

This table summarizes the in vitro potency of Futibatinib against FGFR kinases and its growth inhibitory effects on cancer cell lines with known FGFR aberrations. This data is crucial for selecting appropriate cell models and determining the screening concentration.

Target/Cell Line	Aberration	IC50 / GI50 (nmol/L)	Description
Kinase Activity			
FGFR1	-	1.8	Cell-free recombinant kinase assay.[1][16]
FGFR2	-	1.4	Cell-free recombinant kinase assay.[1]
FGFR3	-	1.6	Cell-free recombinant kinase assay.[1][16]
FGFR4	-	3.7	Cell-free recombinant kinase assay.[1][16]
Cellular Activity			
SNU-16	FGFR2 Amplification	~5.0	Gastric cancer cell line.[16]
OCUM-2MD3	FGFR2 Amplification	~10.0	Gastric cancer cell line.
AN3 CA	FGFR2 Mutation	~20.0	Endometrial cancer cell line.
RT112/84	FGFR3 Fusion	~25.0	Bladder cancer cell line.

Table 2: Illustrative Results from a Kinome-Wide CRISPR Screen for Futibatinib Resistance

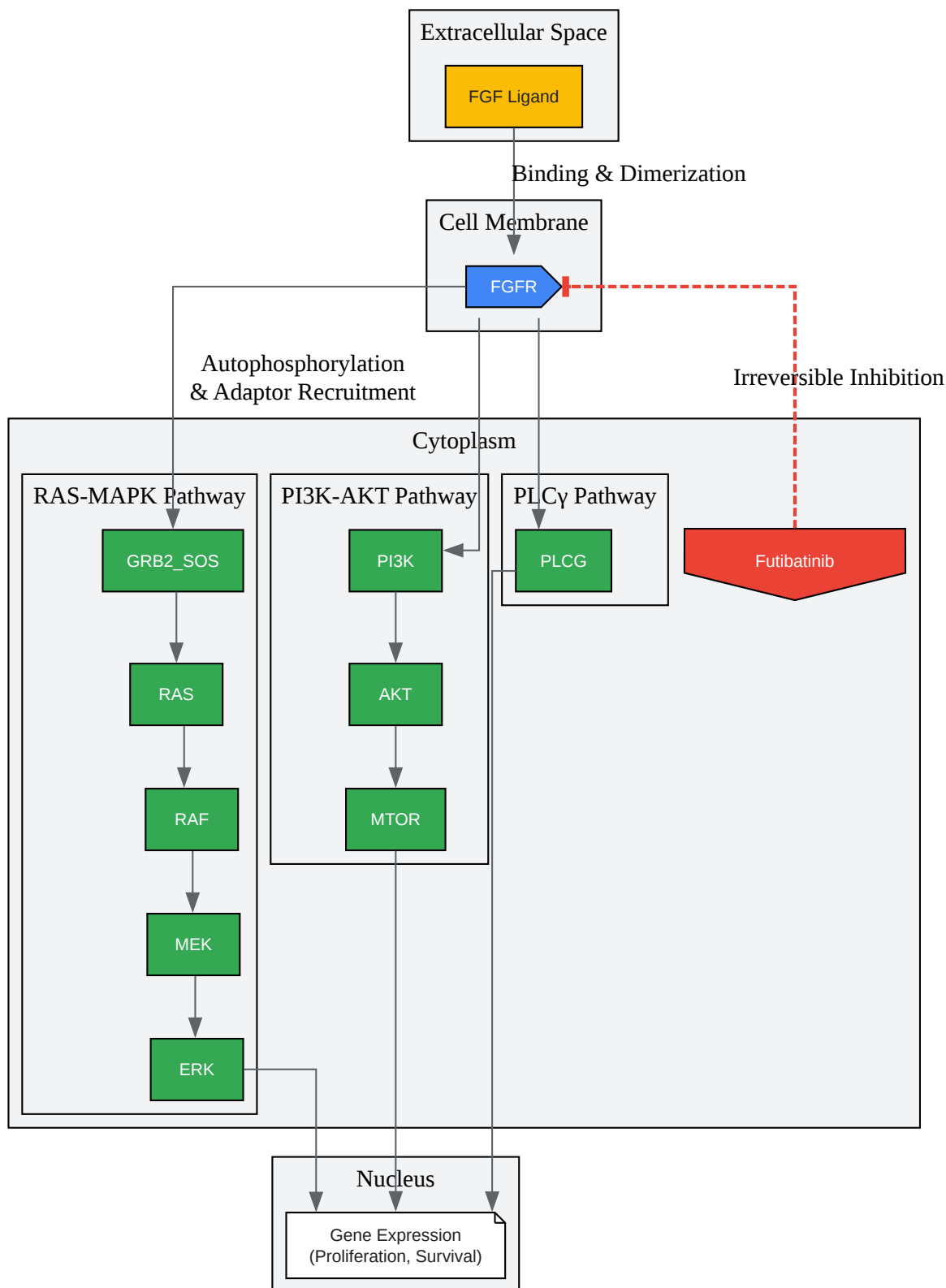
This table presents a hypothetical but representative output from a CRISPR screen analysis. Genes are ranked based on the enrichment of their corresponding sgRNAs in the Futibatinib-treated population compared to a control population. A positive Log2 Fold Change (LFC) indicates that knockout of the gene confers a survival advantage (resistance).

Gene Symbol	Description	Average Log2 Fold Change (LFC)	p-value	False Discovery Rate (FDR)	Pathway Association
PTEN	Phosphatase and tensin homolog	3.1	1.2e-6	4.5e-5	PI3K/AKT Signaling
NF1	Neurofibromin 1	2.8	3.5e-6	8.1e-5	RAS/MAPK Signaling
CSK	C-terminal Src kinase	2.5	9.8e-6	1.5e-4	SRC Family Kinase Regulation
KEAP1	Kelch-like ECH-associated protein 1	2.2	2.1e-5	2.8e-4	Oxidative Stress Response [13]
TP53	Tumor protein p53	1.9	5.4e-5	6.2e-4	Cell Cycle/Apoptosis
FGFR2	Fibroblast growth factor receptor 2	-4.5	8.9e-8	1.2e-6	Drug Target (Positive Control)
RPL8	Ribosomal protein L8	-3.9	1.5e-7	1.9e-6	Essential Gene (Negative Control)

Signaling Pathways and Experimental Logic

Futibatinib exerts its anti-cancer effects by irreversibly inhibiting the FGFR signaling cascade. A CRISPR screen aims to identify gene knockouts that bypass this inhibition. Genes whose loss leads to cell survival in the presence of Futibatinib are considered resistance genes. These

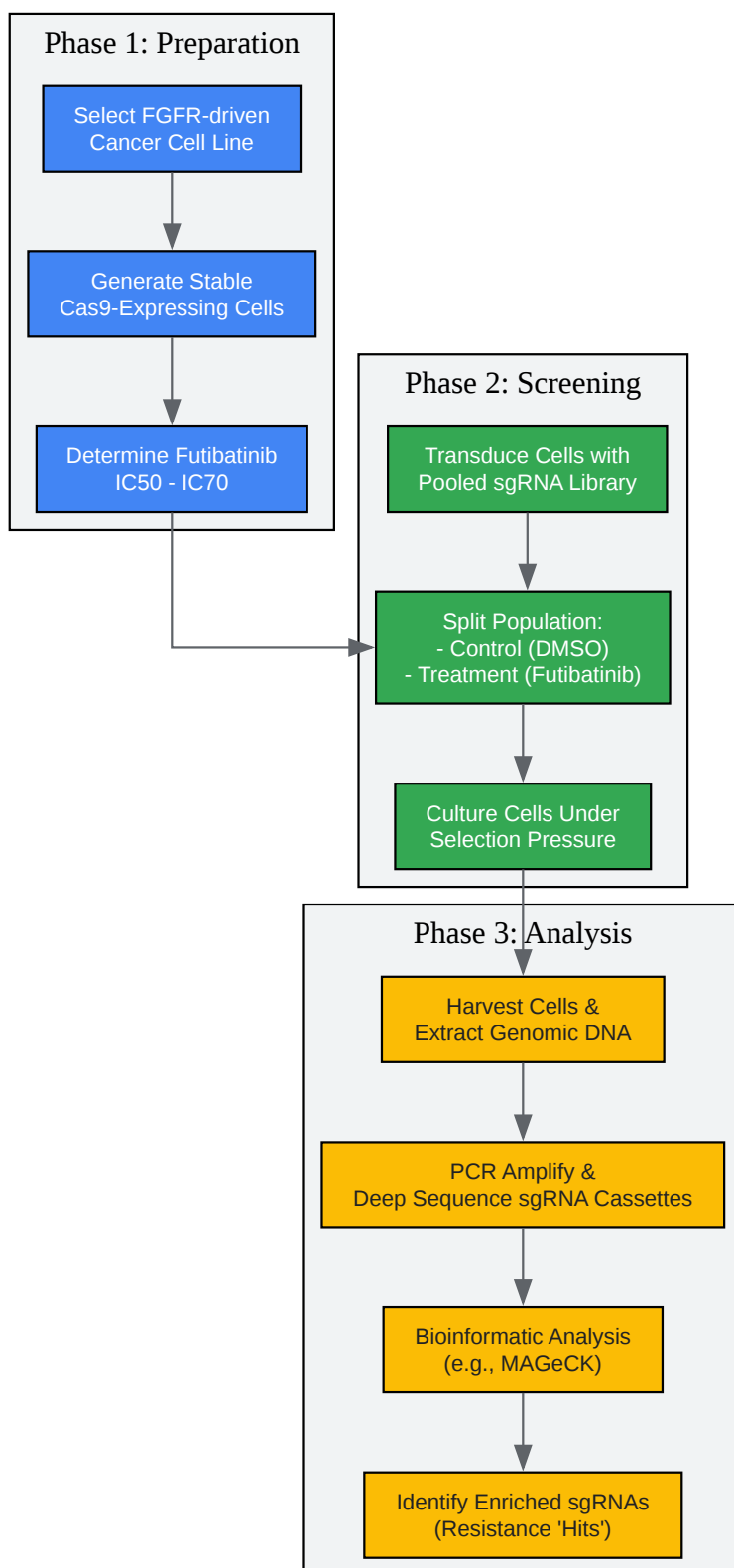
often involve downstream effectors or parallel survival pathways that become essential when FGFR signaling is blocked.



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Figure 1: Simplified FGFR Signaling and Futibatinib Inhibition.

The experimental workflow for a pooled CRISPR screen involves several key stages, from cell line preparation to bioinformatic analysis, to identify genes that, when knocked out, confer resistance to Futibatinib.



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Figure 2: Experimental Workflow for CRISPR-Cas9 Screening.

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Generation of a Stable Cas9-Expressing Cell Line

For a successful screen, it is essential to use a cell population with stable and high-level expression of the Cas9 nuclease.

- **Cell Line Selection:** Choose a cancer cell line with a known FGFR alteration and sensitivity to Futibatinib (e.g., SNU-16, OCUM-2MD3).
- **Vector:** Use a lentiviral vector expressing *S. pyogenes* Cas9 and a selectable marker, such as blasticidin (e.g., lentiCas9-Blast).
- **Lentivirus Production:** Produce high-titer lentivirus by transfecting HEK293T cells with the Cas9 vector and packaging plasmids.
- **Blasticidin Kill Curve:** Determine the minimum concentration of blasticidin that kills 100% of the parental (non-transduced) cells within 5-7 days. This concentration will be used for selection.
- **Transduction:**
 - Seed the target cells at a density that allows for active growth.
 - Transduce the cells with the Cas9 lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell. Polybrene (4-8 µg/mL) can be added to enhance transduction efficiency.
 - Incubate for 24 hours.
- **Selection:**
 - After 24 hours, replace the virus-containing medium with fresh medium containing the predetermined concentration of blasticidin.

- Culture the cells for 7-10 days, replacing the selection medium every 2-3 days, until a stable, resistant population emerges.
- Validation:
 - Expand the stable Cas9-expressing polyclonal population.
 - Validate Cas9 activity using a functional assay, such as transduction with a GFP-targeting sgRNA followed by flow cytometry to measure GFP knockout. A knockout efficiency of >70% is recommended.

Protocol 2: Pooled CRISPR sgRNA Library Screening

This protocol outlines the core screening experiment. A kinome-wide library is recommended to identify resistance pathways, but a genome-wide library can also be used.

- sgRNA Library Lentivirus Production: Produce high-titer pooled lentivirus for your chosen sgRNA library (e.g., human kinome-wide) using the same method as for the Cas9 virus.
- Library Transduction:
 - Culture the stable Cas9-expressing cells generated in Protocol 1.
 - Transduce a sufficient number of cells to achieve at least 500-1000x coverage of the sgRNA library (e.g., for a library of 8,000 sgRNAs, transduce at least 4-8 million cells).
 - Use a low MOI (0.3-0.5) to ensure most cells receive only one sgRNA.
- Antibiotic Selection:
 - 24 hours post-transduction, select the transduced cells using the appropriate antibiotic for the sgRNA vector (e.g., puromycin).
 - Culture for 2-3 days until non-transduced control cells are completely killed.
- Baseline Cell Collection (T0):

- After selection, harvest a representative population of cells (maintaining 500-1000x library coverage).
- Pellet the cells and store at -80°C for genomic DNA extraction. This serves as the T0 reference point.
- Futibatinib Treatment:
 - Split the remaining transduced cell population into two arms:
 - Control Arm: Culture in standard medium with DMSO vehicle.
 - Treatment Arm: Culture in medium containing Futibatinib at a pre-determined concentration (e.g., IC50 to IC70) that provides sufficient selective pressure.
 - Maintain at least two biological replicates for each arm.
 - Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as needed and always maintaining library coverage.
- Final Cell Collection:
 - At the end of the treatment period, harvest the cells from both the control and treatment arms.
 - Pellet the cells and store at -80°C.

Protocol 3: Identification of Resistance Genes

This protocol covers the steps from DNA extraction to bioinformatic analysis to identify the genes conferring resistance.

- Genomic DNA Extraction:
 - Extract high-quality genomic DNA from the T0, control, and Futibatinib-treated cell pellets using a commercial kit suitable for large cell numbers (e.g., QIAamp DNA Blood Maxi Kit).
- sgRNA Cassette Amplification:

- Perform PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use high-fidelity polymerase to minimize bias.
- The number of PCR reactions should be scaled to maintain library coverage (e.g., use at least 250x coverage worth of DNA as input).
- A two-step PCR is often used: the first step amplifies the sgRNA region, and the second step adds Illumina sequencing adapters and barcodes for multiplexing.
- Next-Generation Sequencing (NGS):
 - Pool the barcoded PCR amplicons.
 - Perform deep sequencing on an Illumina platform (e.g., NextSeq, NovaSeq) to a depth that ensures each sgRNA is sequenced hundreds of times (e.g., >200 reads per sgRNA on average).
- Bioinformatic Analysis:
 - Quality Control: Assess the quality of the raw sequencing data (FASTQ files).
 - Read Counting: Align reads to the sgRNA library reference file and count the abundance of each sgRNA in each sample.
 - Hit Identification: Use a statistical package designed for CRISPR screens, such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify significantly enriched or depleted sgRNAs and genes.^[8]
 - The analysis compares the sgRNA counts in the Futibatinib-treated samples to the control (DMSO) samples.
 - Genes with sgRNAs that are significantly enriched in the Futibatinib-treated arm are identified as potential resistance genes.
- Hit Validation:
 - Validate the top candidate resistance genes from the screen individually.

- Generate single-gene knockouts for each candidate gene using 2-3 independent sgRNAs.
- Confirm resistance by performing cell viability or colony formation assays in the presence and absence of Futibatinib.

Conclusion

The protocols and methodologies described provide a comprehensive framework for utilizing CRISPR-Cas9 screening to systematically identify genes that mediate resistance to the FGFR inhibitor Futibatinib. The identification of these resistance pathways is a critical step in understanding the limitations of targeted therapy and provides a rational basis for developing combination strategies to overcome or prevent the emergence of drug resistance, ultimately improving patient outcomes.

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